molecular formula C18H38O B8461129 2-Ethylhexadecan-1-OL CAS No. 56860-76-5

2-Ethylhexadecan-1-OL

Cat. No.: B8461129
CAS No.: 56860-76-5
M. Wt: 270.5 g/mol
InChI Key: GKYYOXXPFPRZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylhexadecan-1-ol is a synthetic, long-chain fatty alcohol characterized by a sixteen-carbon chain with an ethyl branch at the second carbon. This specific structure, combining a long alkyl chain with strategic branching, is of significant interest in chemical and materials science research. The branching is expected to inhibit crystallization, a property observed in analogous branched alcohols like 2-ethylhexanol, which is exploited to reduce viscosity and lower freezing points in various formulations . Researchers value this compound for its potential applications as a chemical intermediate and a building block for novel compounds. Its structure suggests utility in synthesing specialized emollients, lubricants, and plasticizers, where the long chain provides lipid-solubility and the branching enhances performance characteristics . In emulsion and formulation science, this compound can be investigated as a non-ionic co-surfactant or opacifying agent, leveraging knowledge from structurally similar alcohols such as cetyl alcohol . The mechanism of action for long-chain fatty alcohols in biological and chemical systems often involves modifying cell membrane permeability or acting as emulsifying and thickening agents in formulations . As a research chemical, it provides a valuable template for organic synthesis, including the creation of esters, amides, and other derivatives for structure-activity relationship studies . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56860-76-5

Molecular Formula

C18H38O

Molecular Weight

270.5 g/mol

IUPAC Name

2-ethylhexadecan-1-ol

InChI

InChI=1S/C18H38O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18(4-2)17-19/h18-19H,3-17H2,1-2H3

InChI Key

GKYYOXXPFPRZOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CC)CO

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis of 2 Ethylhexadecan 1 Ol

Guerbet Reaction Pathways and Catalytic Optimization for 2-Ethylhexadecan-1-OL Synthesis

The Guerbet reaction is a self-condensation of a primary aliphatic alcohol to its β-alkylated dimer with the loss of a water molecule. wikipedia.org For the synthesis of this compound, the starting material would be 1-nonanol (a C9 alcohol). The reaction is complex, requiring a multifunctional catalytic system that can facilitate dehydrogenation, aldol (B89426) condensation, and hydrogenation steps. rsc.org It is typically conducted at elevated temperatures, often in the range of 180-360 °C, and requires the presence of an alkali metal hydroxide or alkoxide base. wikipedia.org

The choice of catalyst is critical in the Guerbet reaction and can be broadly categorized into homogeneous and heterogeneous systems. rsc.org

Homogeneous Catalysts: These catalysts are soluble in the reaction medium and are noted for their high selectivity and activity under milder conditions. unibo.itbris.ac.uk Organometallic complexes of iridium, ruthenium, and rhodium have been extensively studied for alcohol coupling reactions. aocs.orgresearchgate.net For instance, iridium complexes with phosphine ligands have been shown to be effective for the Guerbet reaction. rsc.org While homogeneous catalysts can boost the formation of specific products, their separation from the reaction mixture can be challenging and costly. google.com

Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium, which simplifies product separation and catalyst recycling. google.comfrontiersin.org They are often preferred for the production of higher molecular weight Guerbet alcohols. google.com Common heterogeneous catalysts include supported transition metals and mixed metal oxides. researchgate.net Systems such as palladium on carbon (Pd/C), copper-chromite, or nickel-based catalysts (e.g., Raney Nickel, Ni/MgO/SiO2) are frequently used in combination with a strong base. wikipedia.orggoogle.comgoogle.com Hydrotalcite-derived mixed metal oxides, particularly those containing Mg-Al, are also promising due to their tunable acid-base properties and thermal stability. frontiersin.orgus.es Bimetallic catalysts, such as those containing copper and nickel, have been shown to improve activity and selectivity toward the desired higher alcohols by suppressing side reactions like ester formation. mdpi.com

Table 1. Comparison of Catalytic Systems for Guerbet-type Reactions (Illustrative Examples)
Catalyst SystemTypeReactantTemperature (°C)Key Findings/YieldReference
Pd/C + Sodium ButoxideHeterogeneous/Homogeneous Basen-Butanol200Achieved turnover numbers up to 80 mol of product per mol of Pd per hour. researchgate.net
Copper Chromite + Sodium ButoxideHeterogeneous/Homogeneous Basen-Butanol280Maintained complete selectivity to 2-ethylhexanol, with conversion limited by water formation. rsc.org
[Ir(acac)(cod)] + NaOEtHomogeneousEthanol120Demonstrated high selectivity for n-butanol formation under relatively mild conditions. rsc.orgresearchgate.net
Mg-Al Mixed OxideHeterogeneousEthanol>250Showed promising activity and stability for continuous vapor-phase reactions. frontiersin.org
Cu-Ni Porous Metal OxideHeterogeneousEthanol320Bimetallic system showed higher yield and stability compared to monometallic catalysts. mdpi.com

The formation of this compound from 1-nonanol via the Guerbet reaction is widely accepted to proceed through a four-step catalytic cycle. wikipedia.orgaocs.org

Dehydrogenation: The first step involves the catalytic dehydrogenation of the starting alcohol (1-nonanol) to its corresponding aldehyde (nonanal). This step is often rate-limiting and requires a metal center capable of hydrogen transfer. rsc.orgtaylorandfrancis.com

Aldol Condensation: Two molecules of the aldehyde intermediate (nonanal) undergo a base-catalyzed aldol condensation. One molecule is deprotonated at the α-carbon to form an enolate, which then attacks the carbonyl carbon of a second aldehyde molecule.

Dehydration: The resulting aldol adduct readily dehydrates (loses a molecule of water) to form an α,β-unsaturated aldehyde (2-ethyl-2-hexadecenal).

Hydrogenation: Finally, the α,β-unsaturated aldehyde is hydrogenated in a two-step process to the saturated alcohol. The carbon-carbon double bond is reduced, followed by the reduction of the carbonyl group to a hydroxyl group, yielding the final product, this compound. The hydrogen for this step is typically supplied by the initial dehydrogenation step in a "borrowing hydrogen" mechanism. rsc.orgbris.ac.uk

The efficiency and selectivity of the Guerbet synthesis of this compound are highly dependent on several process parameters:

Temperature: The reaction requires high temperatures, typically above 200°C, to overcome the activation energy of the initial dehydrogenation step. google.com However, excessively high temperatures can lead to side reactions and catalyst degradation. scientificspectator.com

Pressure: The reaction is often conducted in a sealed reactor under elevated pressure to maintain the reactants in the liquid phase at the required temperatures and to manage the water byproduct. wikipedia.org

Catalyst and Base Concentration: The ratio of catalyst and base to the alcohol substrate is crucial. Sufficient base is required to catalyze the aldol condensation, but excess base can promote side reactions. researchgate.net

Water Removal: Water is a byproduct of the reaction and its presence can inhibit the catalyst and shift the equilibrium unfavorably. rsc.orggoogle.com Continuous removal of water during the process can significantly improve the conversion and yield. google.com

Table 2. Effect of Process Parameters on Guerbet Reaction Efficiency (Based on n-Butanol to 2-Ethylhexanol studies)
ParameterConditionEffect on ReactionReference
TemperatureIncrease from 200°C to 280°CSignificantly increased n-butanol conversion (from <40% to 61%). rsc.org
Base Concentration (BuONa)Varied with Pd catalystOptimal concentration needed to maximize turnover number; excess can be detrimental. researchgate.net
Water Scavenger (CaO)Added to Cu-chromite systemShowed improvement in catalytic performance by removing water byproduct. rsc.org
Reaction TimeExtended to 12 hoursLonger reaction times generally lead to higher conversion, up to an equilibrium point. rsc.org

Hydroformylation and Subsequent Reduction Routes to this compound Precursors

An alternative, though more complex, pathway to branched C18 alcohols involves hydroformylation, also known as the oxo process. wikipedia.org This industrial process adds a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. wikipedia.org To synthesize a precursor for this compound, a C17 alkene, such as 1-heptadecene, would be the starting material.

The process involves two main steps:

Hydroformylation: The C17 alkene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) at high pressure (10-100 atm) and temperature (40-200 °C) in the presence of a transition metal catalyst. wikipedia.org Catalysts are typically homogeneous complexes of cobalt or, more commonly, rhodium, which offers higher selectivity under milder conditions. rsc.orgresearchgate.net This reaction produces a mixture of C18 aldehydes, including linear (n-octadecanal) and branched isomers (e.g., 2-methylheptadecanal). Achieving high selectivity for the specific 2-ethylhexadecanal isomer required for this compound via this route is challenging.

Reduction: The resulting aldehyde mixture is then hydrogenated to the corresponding alcohols. This reduction can be carried out in a subsequent step using catalysts like Raney Nickel or copper chromite under a hydrogen atmosphere. wikipedia.orggoogle.com Some processes combine hydroformylation and hydrogenation in a single pot by adjusting reaction conditions or using dual-function catalytic systems. researchgate.net

While hydroformylation is a cornerstone of industrial alcohol production (e.g., for 2-ethylhexanol from propylene), its application for the specific synthesis of this compound is not a standard route due to the difficulty in obtaining the precise branched aldehyde precursor from a simple alkene. cuni.cz

Advanced Alkoxylation Processes Involving this compound as a Substrate or Product

Once synthesized, this compound can be used as a starting material (substrate) in alkoxylation reactions to produce non-ionic surfactants. Alkoxylation involves the addition of cyclic ethers, primarily ethylene oxide (EO) for ethoxylation or propylene oxide (PO) for propoxylation, to the hydroxyl group of the alcohol.

The alkoxylation of Guerbet alcohols like this compound is an industrially significant process for creating surfactants with tailored properties. google.comacs.org

The reaction is typically carried out by adding the alkylene oxide to the alcohol at elevated temperatures (e.g., 160 °C) and pressures in the presence of a catalyst. acs.org

Catalytic Systems: The most common catalysts are strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), which deprotonate the alcohol to form a highly nucleophilic alkoxide. acs.org Metallic sodium can also be used directly, reacting with the alcohol to form the sodium alkoxide in situ. acs.org More advanced catalytic systems based on materials like calcium-containing compounds have been developed to produce alkoxylates with a narrower distribution of chain lengths, which can be desirable for specific applications. researchgate.netgoogle.com

Reaction Conditions: The degree of alkoxylation (the average number of oxide units added per alcohol molecule) is a critical parameter that determines the properties of the final product, such as its water solubility and hydrophilic-lipophilic balance (HLB). acs.org This is controlled by the molar ratio of alkylene oxide to alcohol fed into the reactor. For example, Guerbet alcohol ethoxylates used in cleaning formulations may have an average of 7 to 30 moles of ethylene oxide per mole of alcohol. google.com The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of undesirable byproducts.

Kinetic and Thermodynamic Studies of Alkoxylation

Alkoxylation, particularly ethoxylation and propoxylation, of long-chain branched alcohols like this compound is a critical industrial process for producing non-ionic surfactants. These reactions are typically highly exothermic, with a reaction enthalpy of approximately 90 kJ/mol frontiersin.org. The process involves the nucleophilic attack of the alcoholate on the epoxide ring (e.g., ethylene oxide or propylene oxide), usually catalyzed by a homogeneous base such as potassium hydroxide (KOH) frontiersin.org.

The reaction kinetics are influenced by several factors:

Catalyst: The concentration and type of catalyst are crucial. Alkaline catalysts form an ionic pair, and the size of the cation can affect catalytic activity eurochemengineering.com.

Temperature: Temperature significantly impacts all kinetic constants and the solubility of the alkylene oxide in the alcohol eurochemengineering.com.

Reactant Concentration: The rate is dependent on the concentration of the alkylene oxide eurochemengineering.com.

Table 1: Representative Kinetic Parameters for Fatty Alcohol Ethoxylation

Parameter Value Compound Class Notes
Reaction Order (Catalyst) 1 Fatty Alcohols Rate is directly proportional to catalyst concentration.
Reaction Order (Epoxide) 1 Fatty Alcohols Rate is directly proportional to epoxide concentration.
Activation Energy (Ea) 55.2 kJ/mol Lauryl Alcohol Represents the intrinsic activation energy for ethoxylation.
Reaction Enthalpy (ΔH) ~90 kJ/mol General Alkoxylation Indicates a highly exothermic reaction requiring careful heat management frontiersin.org.

Note: The data presented are for representative fatty alcohols and are intended to be illustrative for this compound, as specific data for this compound were not found in the cited sources.

Derivatization Chemistry of this compound

The primary alcohol group of this compound is a versatile functional handle that allows for a wide range of derivatization reactions, enabling the synthesis of new molecules with tailored properties.

Synthesis of Branched Alkyl Amine Derivatives from this compound

The conversion of this compound to branched alkyl amine derivatives is a multi-step process. A common and effective method is reductive amination (also known as reductive alkylation). This process involves two key stages:

Oxidation of the Alcohol: The primary alcohol, this compound, is first oxidized to its corresponding aldehyde, 2-ethylhexadecanal. This can be achieved using various oxidizing agents.

Imine Formation and Reduction: The resulting aldehyde is then reacted with an amine (such as ammonia for a primary amine, or a primary amine for a secondary amine) to form an imine intermediate. This imine is subsequently reduced to the final amine product.

More advanced methods for synthesizing α-branched amines include carbonyl alkylative amination (CAA) , which couples an amine, a carbonyl compound (like the aldehyde derived from this compound), and an alkyl iodide in a single step.

Table 2: General Scheme for Reductive Amination of this compound

Step Reactant Reagents Intermediate/Product
1. Oxidation This compound Mild Oxidizing Agent (e.g., PCC, Swern Oxidation) 2-Ethylhexadecanal

| 2. Reductive Amination | 2-Ethylhexadecanal | 1. Amine (R-NH₂) 2. Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | N-Alkyl-2-ethylhexadecan-1-amine |

Esterification and Etherification Reactions of the Primary Alcohol Group

Esterification: The primary alcohol group of this compound can be readily converted to an ester through reaction with a carboxylic acid. The most common method is the Fischer esterification , where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This is a reversible reaction, and to drive it towards the product, an excess of one reactant (often the alcohol) is used, or the water byproduct is removed as it forms.

Etherification: Ethers can be synthesized from this compound via the Williamson ether synthesis . This is a versatile and widely used method that proceeds via an Sₙ2 mechanism. The process involves two steps:

Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, sodium 2-ethylhexadecan-1-oxide.

Nucleophilic Substitution: The resulting alkoxide, a potent nucleophile, is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the ether.

For the Williamson ether synthesis to be effective, the alkyl halide must be primary to avoid competing elimination reactions.

Halogenation and Other Functional Group Transformations

Halogenation: The hydroxyl group of this compound is a poor leaving group, but it can be converted into a good leaving group to facilitate substitution reactions. This is commonly achieved by converting the alcohol into an alkyl halide.

Chlorination: Thionyl chloride (SOCl₂) is a standard reagent for converting primary alcohols into alkyl chlorides. The reaction typically proceeds with inversion of stereochemistry if a base like pyridine is used.

Bromination: Phosphorus tribromide (PBr₃) is the reagent of choice for converting primary alcohols into alkyl bromides. This reaction also proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at a chiral center.

Other Functional Group Transformations: A significant transformation for a primary alcohol is its oxidation to a carboxylic acid . This requires stronger oxidizing agents and more forcing conditions than the partial oxidation to an aldehyde. Reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic solution (e.g., H₂SO₄) can effectively oxidize this compound to 2-ethylhexadecanoic acid. The reaction proceeds through the aldehyde intermediate, which is further oxidized in the reaction mixture.

Table 3: Summary of Derivatization Reactions for this compound

Reaction Type Reagent(s) Product
Esterification R'-COOH, H⁺ catalyst 2-Ethylhexadecyl ester

| Etherification | 1. NaH 2. R'-X (primary halide) | 1-Alkoxy-2-ethylhexadecane | | Chlorination | SOCl₂ | 1-Chloro-2-ethylhexadecane | | Bromination | PBr₃ | 1-Bromo-2-ethylhexadecane | | Oxidation (Full) | KMnO₄ or K₂Cr₂O₇/H₂SO₄ | 2-Ethylhexadecanoic acid |

Chemical Reactivity and Transformation Pathways of 2 Ethylhexadecan 1 Ol

Oxidative and Reductive Transformations of the Alcohol Moiety

The primary alcohol group in 2-Ethylhexadecan-1-ol is the principal site for oxidative and reductive transformations. The branched, long-chain nature of the molecule influences the reaction conditions and product distribution.

Oxidative Transformations:

As a primary alcohol, this compound can undergo oxidation to form an aldehyde (2-ethylhexadecanal) and subsequently a carboxylic acid (2-ethylhexadecanoic acid). The outcome of the oxidation is largely dependent on the choice of oxidizing agent and the reaction conditions.

Partial Oxidation to Aldehyde: The selective oxidation to 2-ethylhexadecanal can be achieved using milder oxidizing agents. Pyridinium chlorochromate (PCC) is a common reagent for this transformation. The reaction is typically carried out in an anhydrous solvent, such as dichloromethane, to prevent over-oxidation to the carboxylic acid.

Complete Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) in the presence of a strong acid like sulfuric acid (H2SO4), will oxidize this compound completely to 2-ethylhexadecanoic acid. This reaction often requires heating to proceed at a reasonable rate.

A representative reaction scheme for the oxidation of this compound is shown below:

Interactive Data Table: Common Oxidizing Agents for Primary Alcohols

Oxidizing AgentProduct from Primary AlcoholTypical Conditions
Potassium Permanganate (KMnO4)Carboxylic AcidBasic or acidic solution, often heated
Potassium Dichromate (K2Cr2O7) / H2SO4Carboxylic AcidAcidic solution, heated
Pyridinium Chlorochromate (PCC)AldehydeAnhydrous dichloromethane
Dess-Martin Periodinane (DMP)AldehydeRoom temperature, dichloromethane

Reductive Transformations:

The hydroxyl group of this compound is already in a reduced state. Therefore, direct reduction of the alcohol itself is not a common transformation. However, derivatives of the alcohol, such as its tosylate, can be reduced to the corresponding alkane, 2-ethylhexadecane. This two-step process involves first converting the alcohol to a good leaving group (tosylate) and then displacing it with a hydride ion from a reducing agent like lithium aluminum hydride (LiAlH4).

Nucleophilic and Electrophilic Reactions Involving the Hydroxyl Functionality

The hydroxyl group of this compound can act as both a nucleophile and an electrophile (after protonation), allowing for a variety of substitution reactions.

Nucleophilic Reactions (Hydroxyl as Nucleophile):

The lone pairs of electrons on the oxygen atom of the hydroxyl group make it nucleophilic. A key example of this reactivity is esterification . In the presence of an acid catalyst, this compound can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. For instance, the reaction with acetic acid yields 2-ethylhexadecyl acetate. The reaction is an equilibrium process, and the removal of water can drive it towards the formation of the ester.

Another important nucleophilic reaction is etherification . In the Williamson ether synthesis, the alcohol is first deprotonated with a strong base (like sodium hydride) to form a more potent nucleophile, the alkoxide. This alkoxide can then react with an alkyl halide in an SN2 reaction to form an ether.

Electrophilic Reactions (Hydroxyl as Electrophile):

The hydroxyl group is a poor leaving group. However, in the presence of a strong acid, it can be protonated to form an alkyloxonium ion (-OH2+), which is an excellent leaving group (water). This allows for nucleophilic substitution reactions where the hydroxyl group is ultimately displaced. For example, reaction with a hydrogen halide (like HBr) can convert this compound into 2-ethyl-1-bromohexadecane.

Thermal and Photochemical Degradation Pathways in Controlled Environments

Thermal Degradation:

Long-chain branched primary alcohols like this compound, which can be classified as a Guerbet alcohol, generally exhibit good thermal stability. wikipedia.orgaocs.org However, at elevated temperatures, typically above 250°C, decomposition can occur. The primary thermal degradation pathway for alcohols is dehydration to form alkenes. libretexts.org For this compound, this would involve the elimination of a water molecule to yield a mixture of isomeric alkenes, primarily 2-ethylhexadec-1-ene.

Further fragmentation of the carbon chain can occur at higher temperatures, leading to the formation of a complex mixture of smaller hydrocarbons. The presence of oxygen during heating can lead to thermo-oxidative degradation, resulting in the formation of aldehydes, ketones, and carboxylic acids. rsc.orgrsc.org Branched-chain alcohols may exhibit different degradation product distributions compared to their linear isomers due to the influence of the alkyl branch on the stability of radical intermediates. rsc.org

Photochemical Degradation:

Saturated long-chain alcohols are not strong absorbers of ultraviolet (UV) radiation in the solar spectrum. Therefore, direct photolysis is not a significant degradation pathway. However, indirect photochemical degradation can occur in the presence of photosensitizers or other reactive species. For instance, in atmospheric or aquatic environments, photochemical reactions can generate highly reactive species like hydroxyl radicals (•OH), which can initiate the degradation of this compound. This process would likely proceed via hydrogen abstraction from the carbon backbone, leading to the formation of alkyl radicals that can then undergo further reactions, such as oxidation.

Reaction Kinetics and Thermodynamic Considerations of this compound Transformations

Reaction Kinetics:

The rates of reactions involving this compound are influenced by several factors, including the steric hindrance provided by the ethyl group at the C2 position and the long alkyl chain.

Esterification: The kinetics of the esterification of long-chain alcohols are well-studied. The reaction rate is influenced by the structure of both the alcohol and the carboxylic acid. Increasing the chain length of the alcohol can decrease the reaction rate due to steric hindrance and changes in polarity. nih.govrsc.org For the esterification of a similar branched alcohol, 2-ethylhexanol, with butyric acid, the reaction follows pseudo-homogeneous kinetic models. nih.gov

Interactive Data Table: Representative Kinetic Parameters for Esterification of Long-Chain Alcohols

ReactantsCatalystTemperature (°C)Rate Constant (k)Reference
Butyric acid + 2-EthylhexanolAmberlyst™ 7060Varies with model nih.gov
Palm fatty acids + IsopropanolMethanesulfonic acid77Pseudo second-order ucr.ac.cr

Note: The rate constants are highly dependent on the specific reaction conditions and the kinetic model used.

Thermodynamic Considerations:

The thermodynamics of reactions involving this compound are governed by the changes in enthalpy (ΔH) and entropy (ΔS).

Dehydration: The dehydration of alcohols to alkenes is an endothermic reaction (positive ΔH) and results in an increase in the number of molecules, leading to a positive change in entropy (ΔS). stackexchange.com According to the Gibbs free energy equation (ΔG = ΔH - TΔS), this reaction is favored at higher temperatures. stackexchange.com

Esterification: Esterification reactions are typically equilibrium-controlled. The enthalpy of esterification for long-chain alcohols is generally small. The position of the equilibrium is influenced by the concentrations of reactants and products. The removal of water, a product of the reaction, is a common strategy to drive the equilibrium towards the formation of the ester.

Advanced Spectroscopic and Analytical Characterization of 2 Ethylhexadecan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. Through the analysis of one-dimensional and two-dimensional spectra, the complete carbon skeleton and proton environments of 2-Ethylhexadecan-1-ol can be mapped.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (multiplicity). For this compound, the key diagnostic signals are the protons on the carbon bearing the hydroxyl group (C1), the proton at the branch point (C2), the overlapping signals of the long methylene chain, and the terminal methyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Due to the large chemical shift range, signals are typically well-resolved. The chemical shift of each carbon is indicative of its functionalization, with the carbon attached to the electronegative oxygen atom appearing furthest downfield.

Predicted ¹H NMR Data for this compound

Atom Position Chemical Shift (δ, ppm) Multiplicity Integration
H on C1 (-CH₂OH) ~3.5 Doublet 2H
H on C2 (-CH-) ~1.5 Multiplet 1H
H on C3-C15 (-CH₂-) ~1.2-1.4 Broad Multiplet 26H
H on C16 (-CH₃) ~0.9 Triplet 3H
H on Ethyl (-CH₂-) ~1.3 Multiplet 2H
H on Ethyl (-CH₃) ~0.9 Triplet 3H

Predicted ¹³C NMR Data for this compound

Atom Position Chemical Shift (δ, ppm)
C1 (-CH₂OH) ~65-70
C2 (-CH-) ~40-45
C3-C15 (Alkyl Chain) ~22-35
C16 (-CH₃) ~14
Ethyl (-CH₂-) ~23-28

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond correlations between nuclei. youtube.comscience.govpressbooks.pub

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J and ³J couplings). sdsu.edu For this compound, a key correlation would be a cross-peak between the proton at the C2 branch point and the protons on the C1 hydroxymethyl group, confirming their adjacency. Further correlations would be observed between the C2 proton and the methylene protons on C3 and the ethyl branch.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This technique is highly sensitive and allows for the unambiguous assignment of a proton signal to its corresponding carbon signal. sdsu.edu For instance, the proton signal at ~3.5 ppm would show a cross-peak with the carbon signal at ~65-70 ppm, confirming this as the -CH₂OH moiety.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by identifying long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu This is particularly useful for identifying quaternary carbons and linking different spin systems. In this compound, an HMBC spectrum would show a correlation from the methyl protons of the ethyl group to the C2 branch point, providing definitive evidence of the branching location.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight of a compound and offers structural clues based on its fragmentation patterns. The molecular weight of this compound (C₁₈H₃₈O) is 270.5 g/mol .

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. whitman.edu For long-chain alcohols, the molecular ion peak (M⁺) is often weak or entirely absent. jove.comjove.comlibretexts.org The fragmentation pattern is highly informative for structure determination.

Key Expected Fragments for this compound in EI-MS:

Dehydration: A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a peak at m/z 252 (M-18). libretexts.org

Alpha-Cleavage: The most characteristic fragmentation for alcohols involves the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For this compound, two primary alpha-cleavage pathways are possible at the C2 branch point:

Loss of the C₁₄H₂₉˙ radical, resulting in a fragment ion at m/z 73 .

Loss of the C₂H₅˙ (ethyl) radical, resulting in a fragment ion at m/z 241 .

Primary Alcohol Fragment: A peak at m/z 31 (CH₂OH⁺) is a strong indicator of a primary alcohol. whitman.edu

Alkyl Chain Fragmentation: The spectrum would also show a characteristic series of peaks separated by 14 mass units (CH₂), corresponding to the fragmentation of the long alkyl chain. libretexts.org

Predicted EI-MS Fragmentation Data for this compound

m/z Identity Fragmentation Pathway
270 [C₁₈H₃₈O]⁺ Molecular Ion (M⁺) - Expected to be weak or absent
252 [C₁₈H₃₆]⁺ [M-H₂O]⁺ - Dehydration
241 [C₁₆H₃₃O]⁺ [M-C₂H₅]⁺ - Alpha-cleavage
73 [C₄H₉O]⁺ [M-C₁₄H₂₉]⁺ - Alpha-cleavage

Electrospray Ionization (ESI) is a "soft" ionization technique that transfers molecules from solution to the gas phase as ions with minimal fragmentation. This method is ideal for determining the molecular weight of a compound, as the spectrum is typically dominated by the pseudomolecular ion.

For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺, at m/z 271.5 . Depending on the solvent and additives used, adduct ions such as the sodium adduct, [M+Na]⁺, at m/z 293.5 , may also be observed. The lack of significant fragmentation in ESI-MS provides a clear and accurate determination of the molecular mass, complementing the structural data obtained from EI-MS and NMR.

Vibrational Spectroscopy for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, primarily Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For a long-chain alcohol like this compound, the IR spectrum is characterized by a few very distinct absorption bands. This technique is also a rapid and effective method for assessing the purity of a sample, for instance, by detecting the absence of carbonyl impurities (C=O stretch, ~1710 cm⁻¹) or water.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Appearance
~3330 O-H stretch Alcohol (-OH) Strong, Broad
~2955, 2920, 2850 C-H stretch Alkyl (-CH₃, -CH₂, -CH-) Strong, Sharp
~1465 C-H bend Alkyl (-CH₂) Medium
~1378 C-H bend Alkyl (-CH₃) Medium

Chromatographic Methods for Separation, Identification, and Quantification

Chromatographic techniques are indispensable for separating this compound from complex mixtures, identifying it with high certainty, and performing accurate quantification.

Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. For long-chain alcohols, a polar column, such as one coated with a wax (e.g., polyethylene glycol), is often employed to achieve good peak shape and resolution.

A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons and a wide linear response range. builderscience.pl For unambiguous identification, a Mass Spectrometer (MS) is used as the detector. The MS fragments the eluted compound in a predictable manner, generating a unique mass spectrum that serves as a molecular fingerprint.

Table 3: Typical Gas Chromatography (GC) Parameters for this compound Analysis

Parameter Value / Description
Column Polar capillary column (e.g., Stabilwax, DB-WAX)
Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Initial 100 °C, ramp at 10 °C/min to 240 °C, hold for 10 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 260 °C

| MS Transfer Line Temp | 250 °C |

While this compound itself is amenable to GC, its non-volatile derivatives (e.g., esters, urethanes, or benzoates) are better suited for High-Performance Liquid Chromatography (HPLC) analysis. Derivatization is often performed to introduce a chromophore (a light-absorbing group), which allows for sensitive detection using a UV-Vis detector.

The most common mode for separating these lipophilic derivatives is reversed-phase HPLC. In this technique, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, such as a mixture of acetonitrile and water. The more non-polar the derivative, the longer it is retained on the column. This method is crucial for quality control and purity assessment of derivatized products. researchgate.net

Table 4: General HPLC Conditions for a Non-Volatile Derivative of this compound (e.g., Benzoate Ester)

Parameter Value / Description
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Example Gradient Start at 80% Acetonitrile, ramp to 100% over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)

| Detection Wavelength | ~230 nm (for benzoate ester) |

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is the gold standard for the identification of specific compounds in complex samples, such as natural product extracts or industrial formulations. kaust.edu.sajmchemsci.com The GC component separates the mixture into individual components based on their volatility and polarity. researchgate.net As each separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum provides detailed structural information. For this compound, the molecular ion peak (M⁺) may be weak or absent. However, a characteristic peak corresponding to the loss of a water molecule (M-18) is often observed. The fragmentation pattern will be dominated by cleavage at the branch point and along the alkyl chain, producing a series of hydrocarbon fragments that can be used to confirm the structure and branching of the molecule. nih.govscholarsresearchlibrary.com

Table 5: Plausible Key Mass Fragments in the EI-MS Spectrum of this compound

Mass-to-Charge Ratio (m/z) Identity / Origin
270 [M]⁺ (Molecular Ion) - Potentially weak or absent
252 [M-H₂O]⁺ (Loss of water)
241 [M-C₂H₅]⁺ (Loss of ethyl group)
43 [C₃H₇]⁺ (Propyl fragment, common alkyl fragment)
57 [C₄H₉]⁺ (Butyl fragment, common alkyl fragment)

X-ray Diffraction (XRD) for Crystalline Derivatives and Solid-State Analysis

X-ray Diffraction (XRD) is an essential technique for investigating the solid-state structure of crystalline materials. While this compound is a liquid at room temperature, its crystalline derivatives (such as long-chain esters or waxes) or the parent compound at low temperatures can be analyzed by XRD. This analysis provides information on crystal structure, polymorphism (the ability to exist in multiple crystalline forms), and the packing arrangement of the molecules.

For long-chain compounds, powder XRD patterns often show a series of equally spaced peaks at low angles, which correspond to the "long spacing" or the length of the unit cell along the chain axis. nih.gov This spacing is directly related to the chain length and tilt of the molecules within the crystal lattice. aps.org Single-crystal XRD could provide precise atomic coordinates, bond lengths, and bond angles if a suitable single crystal of a derivative can be grown. This level of detail is critical for understanding structure-property relationships in solid-state applications. rsna.org

Table 6: Hypothetical X-ray Diffraction Parameters for a Crystalline Derivative

Parameter Description Example Data
Crystal System The symmetry of the unit cell. Monoclinic
Space Group The specific symmetry elements of the crystal. P2₁/c
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. a = 5.5 Å, b = 7.5 Å, c = 45.0 Å, β = 95°
Long Spacing (d₀₀₁) The interlayer distance, related to molecular length. ~44.8 Å

| Polymorphism | Different crystal packing arrangements. | May exhibit α, β', and β forms with distinct XRD patterns. |

Advanced Microscopic Techniques for Surface Morphology and Nanostructure Analysis of Related Materials

The characterization of materials incorporating this compound and its derivatives often requires an in-depth understanding of their surface morphology and nanoscale organization. Advanced microscopic techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are indispensable tools for visualizing and quantifying these properties. These methods provide critical insights into how long-chain branched alcohols influence the structure of films, emulsions, and composite materials, which in turn dictates their physical and functional properties.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography of materials at the micro- and nanoscale. It operates by scanning a focused beam of electrons over a sample's surface, and the resulting interactions generate various signals that are collected to form an image. This technique is particularly valuable for examining the morphology, crystal structure, and phase distribution in materials related to long-chain alcohols like this compound.

In the study of related long-chain fatty alcohols, SEM has been instrumental in revealing the intricate crystalline structures they form. For instance, in the context of plant biology, SEM analysis of cuticular waxes, which are composed of very-long-chain fatty alcohols and other lipids, has shown distinct crystal morphologies on plant stem surfaces. Changes in the biosynthesis of these alcohols lead to dramatic shifts in wax crystal structure, from dense formations of crystals to smoother, film-like waxes, as observed in SEM micrographs. oup.comoup.com

Furthermore, in materials science, fatty alcohols are utilized as phase change materials (PCMs) for thermal energy storage. SEM has been employed to study the morphology of composite PCMs, where a fatty acid eutectic mixture is coated by a polymer like polymethylmethacrylate (PMMA). researchgate.net These analyses confirm that the composite remains solid and morphologically stable even when the fatty acid component melts, providing crucial information for the design of durable thermal energy storage systems. researchgate.net SEM is also used to observe the microstructure of oleogels structured by fatty alcohols and fatty acids, where the crystal network is responsible for oil entrapment. researchgate.net

Research Findings from SEM Analysis of Long-Chain Alcohol-Related Materials

Material System SEM Observation Significance
Arabidopsis Stem Cuticular Wax Revealed changes in wax crystal morphology from dense, irregular crystals to smooth films upon genetic modification of fatty alcohol oxidase (FAO) enzymes. oup.com Demonstrates the direct link between fatty alcohol metabolism and the resulting surface microstructure.
Docosanol Monolayer Films Used to study the adhesion and morphology of cells (e.g., red blood cells) on the alcohol film, revealing cellular interactions with the surface. nih.gov Provides insight into the biocompatibility and surface interaction properties of long-chain alcohol films.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a very-high-resolution scanning probe microscopy technique capable of providing topographical images of surfaces at the nanometer and sub-nanometer scale. An AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is measured and used to create a three-dimensional surface map. AFM is exceptionally suited for studying the nanostructure of self-assembled films and monolayers of amphiphilic molecules like fatty alcohols.

Research on Langmuir films of long-chain fatty alcohols provides a clear example of AFM's capabilities. When films of perfluorinated fatty alcohols are transferred from the air-water interface to a solid substrate, AFM imaging reveals the spontaneous formation of solid-like domains even at very low surface pressures. semanticscholar.org These domains exhibit distinct, well-defined shapes, such as hexagonal, star-shaped structures for some alcohols, and entangled thread-like networks for others. semanticscholar.org AFM can precisely measure the height of these domains, confirming they are monolayers, and visualize how different alcohol molecules may segregate into separate domains in a mixed film. semanticscholar.org

This ability to resolve nanoscale features is crucial for understanding the fundamental principles of self-assembly, lubrication, and surface modification. For instance, AFM has been used to study how lubricant films of long-chain molecules reduce friction and wear at the nanoscale. washington.edu It can detect defects and inhomogeneities in films that are not visible in topographic images but can be identified in friction force maps. washington.edu In the context of materials science, AFM is also used to induce and study nanoscale changes on polymer surfaces, a process that could be influenced by the presence of additives like fatty alcohols. researchgate.net

Detailed Findings from AFM Analysis of Fatty Alcohol Monolayers

Compound/System AFM Imaging Mode Key Findings Domain Height (nm)
Perfluorinated Fatty Alcohol (F18OH) Tapping Mode Spontaneous formation of well-defined, hexagonal or 6-pointed star-shaped solid domains at zero surface pressure. semanticscholar.org ~1.5 - 2.0
Perfluorinated Fatty Alcohol (F14OH) Tapping Mode Aggregation into a network of round-edged, entangled threads or strings. semanticscholar.org ~1.2 - 1.5
Mixed F18OH/F14OH Film Tapping Mode Clear segregation of the two alcohols into distinct patterns: hexagonal domains surrounded by zigzagging threads. semanticscholar.org Not Applicable

These advanced microscopic techniques provide unparalleled visual and quantitative data on the surface morphology and nanostructure of materials related to this compound. SEM offers a broader view of microscale features like crystal habit and phase dispersion, while AFM provides a detailed map of the nanoscale landscape, revealing molecular organization and self-assembly in two-dimensional systems.

Computational Chemistry and Theoretical Studies on 2 Ethylhexadecan 1 Ol

Molecular Modeling and Conformational Analysis of 2-Ethylhexadecan-1-OL

Molecular modeling of this compound would begin with the construction of its three-dimensional structure. Due to the molecule's long alkyl chain and the presence of a chiral center at the ethyl branch point, it can adopt a multitude of conformations. Conformational analysis is therefore crucial to identify the most stable, low-energy arrangements of the atoms.

This analysis is typically performed using molecular mechanics (MM) force fields, such as MMFF or AMBER. These methods calculate the potential energy of the molecule as a function of its geometry, considering factors like bond stretching, angle bending, and torsional strain. A systematic search of the conformational space would be conducted by rotating the single bonds in the molecule. This process generates a potential energy surface, and the conformations corresponding to the minima on this surface are the most likely to be observed.

The results of such an analysis would reveal the preferred spatial arrangement of the long hexadecyl chain and the ethyl group, as well as the orientation of the terminal hydroxyl group. These low-energy conformers are essential for subsequent, more computationally intensive quantum chemical calculations.

Table 1: Representative Conformational Data for this compound (Illustrative)

Dihedral Angle Energy (kcal/mol)
C1-C2-C3-C4 0 (anti)
C2-C3-C4-C5 60 (gauche)
C3-C4-C5-C6 180 (anti)
C4-C5-C6-C7 -60 (gauche)

This table illustrates the type of data that would be generated from a conformational analysis, showing the relative energies of different rotational isomers.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Once the low-energy conformers of this compound are identified, quantum chemical calculations, particularly Density Functional Theory (DFT), would be employed to gain a deeper understanding of its electronic structure, stability, and reactivity. DFT methods provide a good balance between accuracy and computational cost for a molecule of this size.

These calculations would yield valuable information such as:

Optimized Geometry: Providing precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Electronic Properties: Including the distribution of electron density, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Atomic Charges: Revealing the partial positive and negative charges on each atom, which can help in understanding intermolecular interactions.

Table 2: Predicted Electronic Properties of this compound using DFT (Illustrative)

Property Value
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV
Dipole Moment 1.8 D

This table presents hypothetical data that would be obtained from DFT calculations, offering insights into the molecule's electronic characteristics.

Reaction Pathway Simulation and Transition State Analysis of this compound Transformations

Computational methods can be used to simulate the reaction pathways of transformations involving this compound. A key industrial reaction for the synthesis of such branched long-chain alcohols is the Guerbet reaction. unibo.it Simulating this reaction would involve identifying the elementary steps, such as dehydrogenation, aldol (B89426) condensation, dehydration, and hydrogenation.

Table 3: Illustrative Activation Energies for a Key Step in a Hypothetical this compound Transformation

Reaction Step Activation Energy (kcal/mol)
Dehydrogenation of Alcohol to Aldehyde 25
Aldol Condensation 15
Dehydration of Aldol Adduct 20

This table provides an example of how activation energies for different steps in a reaction pathway would be calculated and compared.

Spectroscopic Property Prediction and Validation through Computational Approaches

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be used to validate experimental data or to aid in the identification of the compound. For this compound, key spectroscopic techniques that can be simulated include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework. github.io These predicted shifts can be compared to experimental spectra to confirm the structure of the molecule.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. This generates a theoretical IR spectrum, where specific peaks can be assigned to the vibrational modes of different functional groups, such as the O-H stretch of the alcohol and the C-H stretches of the alkyl chains.

Table 4: Predicted ¹³C NMR Chemical Shifts for Selected Carbons in this compound (Illustrative)

Carbon Atom Predicted Chemical Shift (ppm)
C1 (CH₂OH) 65.2
C2 (CH) 42.5
C1' (Ethyl CH₂) 23.8
C2' (Ethyl CH₃) 11.5

This table shows representative predicted ¹³C NMR chemical shifts, which are crucial for structural elucidation.

In Silico Approaches for Understanding Interactions with Catalytic Surfaces

The synthesis of this compound, often via the Guerbet reaction, typically involves heterogeneous catalysts. unibo.it In silico modeling can provide atomic-level insights into the interaction of the molecule and its reaction intermediates with the catalyst surface.

Using methods like periodic DFT, a model of the catalyst surface (e.g., a metal oxide or a supported metal nanoparticle) can be constructed. The adsorption of this compound and other relevant species onto the surface can then be simulated. These simulations can determine the most stable adsorption sites, the adsorption energies, and the geometric and electronic changes that occur upon adsorption. This information is critical for understanding the catalytic mechanism and for the rational design of more efficient catalysts.

Table 5: Illustrative Adsorption Energies of Reactants on a Hypothetical Catalyst Surface

Adsorbed Species Adsorption Energy (eV)
This compound -1.2
Intermediate Aldehyde -0.9

This table provides an example of the kind of data generated from in silico studies of catalyst interactions, indicating the strength of binding of different species to the catalyst surface.

Biogeochemical and Environmental Pathways of 2 Ethylhexadecan 1 Ol

Microbial Biotransformation and Biodegradation Mechanisms

The microbial breakdown of 2-Ethylhexadecan-1-OL is a critical process in determining its environmental persistence. Both aerobic and anaerobic microorganisms are expected to contribute to its degradation, albeit at different rates and through different metabolic pathways.

Under aerobic conditions, this compound is anticipated to undergo biodegradation by microorganisms capable of metabolizing long-chain alcohols. The primary degradation pathway is likely initiated by the oxidation of the terminal alcohol group. This process is typically mediated by alcohol dehydrogenases and subsequently by aldehyde dehydrogenases, leading to the formation of the corresponding carboxylic acid, 2-ethylhexadecanoic acid.

Following the initial oxidation, the resulting branched-chain fatty acid would likely undergo β-oxidation. However, the presence of the ethyl group at the α-carbon (position 2) presents a steric hindrance that may slow down this process compared to linear long-chain fatty acids. Microorganisms would need to employ specific enzymatic strategies to bypass this branch, possibly involving α-oxidation or a rearrangement mechanism before β-oxidation can proceed. The ultimate end products of complete aerobic degradation are carbon dioxide and water. While long-chain alcohols up to C18 are generally considered to be rapidly biodegradable, the branching in this compound may lead to a longer half-life in the environment compared to its linear counterpart, octadecanol. nih.gov

Table 1: Postulated Aerobic Degradation Pathway of this compound

StepIntermediate CompoundEnzyme Class (Postulated)
12-EthylhexadecanalAlcohol Dehydrogenase
22-Ethylhexadecanoic AcidAldehyde Dehydrogenase
3Subsequent MetabolitesAcyl-CoA Synthetase, α- and β-oxidation enzymes

The anaerobic degradation of long-chain alcohols is generally a slower process than aerobic degradation. For this compound, the initial activation steps in the absence of oxygen are crucial. One possible pathway involves the addition of fumarate (B1241708) to the subterminal carbon of the alkyl chain, a common mechanism for anaerobic alkane degradation. However, the presence of the alcohol group may favor other activation mechanisms.

Once activated, the molecule would likely be channeled into the β-oxidation pathway, similar to anaerobic fatty acid degradation. This process would proceed in a syntrophic manner, involving a consortium of bacteria. Proton-reducing acetogens would break down the long chain into smaller molecules like acetate, propionate, and hydrogen, which are then consumed by methanogenic archaea to produce methane (B114726) and carbon dioxide. The branching at the C-2 position is expected to significantly impede anaerobic degradation, potentially leading to the accumulation of branched-chain fatty acid intermediates. Studies on esters with branched alcohol moieties have shown that branching can hinder anaerobic biodegradation in marine sediments.

Due to the lack of specific studies on this compound, the exact metabolites of its anaerobic degradation have not been identified. However, based on the degradation of other branched-chain compounds, intermediates such as branched-chain volatile fatty acids are likely to be formed.

Enzymatic Conversions and Metabolic Fate in Non-Human Biological Systems

In non-human biological systems, this compound can be subject to various enzymatic conversions. These transformations are not necessarily aimed at complete degradation but can alter the structure and properties of the compound.

One significant enzymatic reaction is esterification, where lipases can catalyze the reaction of this compound with a fatty acid to form a wax ester. This is a common metabolic pathway for fatty alcohols in many organisms, serving as a mechanism for energy storage or the formation of hydrophobic barriers.

Conversely, reductases present in some microorganisms are capable of synthesizing fatty alcohols from fatty acyl-CoA or fatty acyl-ACP precursors. While this compound is primarily of synthetic origin, the enzymatic machinery for its interconversion with the corresponding fatty acid exists in nature.

Oxidative enzymes, such as those from the cytochrome P450 family, could also metabolize this compound by hydroxylating the alkyl chain at various positions, leading to the formation of diols or other oxidized products. The specific metabolic fate would depend on the organism and the enzymatic systems it possesses.

Table 2: Potential Enzymatic Conversions of this compound in Non-Human Biological Systems

Enzyme ClassReaction TypePotential Product
LipaseEsterificationWax Ester (2-ethylhexadecyl ester)
Alcohol DehydrogenaseOxidation2-Ethylhexadecanal
Cytochrome P450HydroxylationHydroxylated derivatives of this compound

Occurrence and Distribution in Natural Environments (e.g., as a Plant Metabolite or in Sediments)

This compound is a Guerbet alcohol, and as such, it is primarily produced through industrial synthesis. aocs.org There is currently no scientific evidence to suggest that this compound occurs naturally as a plant metabolite. While bacteria are known to produce branched-chain fatty alcohols, the specific structure of this compound has not been reported as a natural product. researchgate.net

Environmental Fate and Transport Studies (e.g., mobility, persistence, partitioning)

The environmental fate and transport of this compound are governed by its physicochemical properties. Its long alkyl chain and branched structure result in low water solubility and a high octanol-water partition coefficient (Kow), indicating a strong tendency to adsorb to soil and sediment. nih.gov This partitioning behavior would limit its mobility in the environment, reducing the likelihood of groundwater contamination.

Due to its low vapor pressure, this compound is not expected to be significantly transported in the atmosphere. Its primary modes of transport in the environment would be through water currents while adsorbed to suspended particles and through the movement of contaminated soils.

The persistence of this compound in the environment will be determined by the rate of its biodegradation. As discussed, while it is expected to be biodegradable, the branched structure may lead to a slower degradation rate compared to linear C18 alcohols. exxonmobilchemical.com This could result in a moderate level of persistence in anaerobic environments such as deep sediments, where degradation processes are inherently slower.

Table 3: Estimated Environmental Fate and Transport Properties of this compound

PropertyEstimated Value/BehaviorImplication
Water SolubilityLowLimited transport in the aqueous phase; partitioning to solids.
Octanol-Water Partition Coefficient (Log Kow)HighStrong adsorption to soil and sediment; potential for bioaccumulation.
Vapor PressureLowLimited atmospheric transport.
BiodegradationExpected to be biodegradable, but slower than linear analogues.Moderate persistence, especially in anaerobic environments.
Mobility in SoilLowLow potential for leaching to groundwater.

Industrial Applications and Advanced Chemical Engineering Perspectives of 2 Ethylhexadecan 1 Ol As a Chemical Intermediate

Role in the Synthesis of Specialty Polymers and Advanced Materials

2-Ethylhexadecan-1-ol serves as a crucial monomer in the synthesis of a variety of specialty polymers, where its incorporation into the polymer backbone imparts unique and desirable properties. The long alkyl chain and the ethyl branching influence the final characteristics of the material, such as flexibility, thermal stability, and hydrophobicity.

One of the primary applications of this compound is in the production of biodegradable polyesters . These polymers are synthesized through the polycondensation reaction of this compound with various dicarboxylic acids. The resulting polyesters often exhibit enhanced flexibility and a lower melting point compared to their linear counterparts, making them suitable for applications in flexible packaging and biomedical devices. The synthesis of such polyesters can be achieved through direct polycondensation, often requiring a catalyst and elevated temperatures to drive the reaction to completion by removing the water byproduct.

The general reaction for the synthesis of a polyester from a diol and a dicarboxylic acid is as follows:

n HO-R-OH + n HOOC-R'-COOH → H-[O-R-O-CO-R'-CO]n-OH + (2n-1) H₂O

In the context of advanced materials, the incorporation of this compound can be used to tailor the properties of copolymers. By acting as a comonomer, it can disrupt the crystallinity of a polymer matrix, leading to materials with increased toughness and impact resistance. For instance, in the synthesis of poly(butylene succinate) (PBS), a well-known biodegradable polymer, the partial substitution of 1,4-butanediol with this compound can modify its thermal and mechanical properties.

The synthesis of these specialty polymers often involves a two-step process of transesterification and polycondensation, particularly when starting from dialkyl esters of dicarboxylic acids.

Catalytic Conversions to High-Value Chemical Products and Precursors

The hydroxyl group of this compound provides a reactive site for a variety of catalytic conversions, leading to the synthesis of high-value chemical products and precursors with diverse industrial applications.

Oxidation to 2-Ethylhexadecanoic Acid:

A significant application is the catalytic oxidation of this compound to produce 2-ethylhexadecanoic acid. This carboxylic acid and its derivatives are widely used in the production of synthetic lubricants, corrosion inhibitors, and as stabilizers in the polymer industry. The oxidation process is typically carried out in the liquid phase using air or oxygen as the oxidant in the presence of a suitable catalyst.

CH₃(CH₂)₁₃CH(C₂H₅)CH₂OH + O₂ → CH₃(CH₂)₁₃CH(C₂H₅)COOH + H₂O

Dehydrogenation to 2-Ethylhexadecanal:

Catalytic dehydrogenation of this compound yields 2-ethylhexadecanal, an aldehyde that serves as a precursor for the synthesis of other specialty chemicals. This endothermic reaction is favored at higher temperatures and lower pressures. The process typically employs a heterogeneous catalyst in a fixed-bed reactor.

The reaction is as follows:

CH₃(CH₂)₁₃CH(C₂H₅)CH₂OH ⇌ CH₃(CH₂)₁₃CH(C₂H₅)CHO + H₂

Esterification to High-Performance Esters:

This compound can be esterified with various carboxylic acids to produce high-performance esters. These esters are valued for their excellent lubricity, thermal stability, and low-temperature properties, making them ideal for use as synthetic lubricants, plasticizers, and in cosmetic formulations. The Fischer esterification, catalyzed by a strong acid, is a common method for this synthesis.

Process Development and Reactor Design Considerations for Large-Scale Production and Efficiency

The industrial-scale production of this compound is primarily achieved through the Guerbet reaction , which involves the self-condensation of a primary alcohol to form a branched, higher molecular weight alcohol. In the case of this compound, the starting material is typically a C9 alcohol. The Guerbet reaction is a complex, multi-step process that includes dehydrogenation, aldol (B89426) condensation, dehydration, and hydrogenation steps.

Catalyst Selection: The choice of catalyst is critical for achieving high conversion and selectivity. Guerbet catalysts are typically bifunctional, possessing both dehydrogenation/hydrogenation and base-catalyzed condensation functionalities. Common catalytic systems include those based on copper, nickel, or precious metals, often supported on metal oxides.

Process Simulation and Optimization: Process simulation tools are employed to model the reaction kinetics and thermodynamics, aiding in the optimization of operating conditions such as temperature, pressure, and feedstock flow rates. mdpi.com Techno-economic analysis is also essential to evaluate the commercial viability of the process, considering capital and operating costs, as well as market prices for the feedstock and product. mdpi.comrepec.org

Sustainable Manufacturing Practices and Green Chemistry Principles in this compound Production

The production of this compound can be made more sustainable by adhering to the principles of green chemistry.

Use of Renewable Feedstocks: A key aspect of green chemistry is the utilization of renewable resources. researchgate.net Bio-based alcohols, derived from the fermentation of biomass, can serve as the starting material for the Guerbet reaction, reducing the reliance on fossil fuels. ukcatalysishub.co.uk

Catalysis: The use of highly selective and recyclable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts are generally preferred over homogeneous catalysts as they are easier to separate from the reaction mixture, minimizing waste and allowing for catalyst reuse. acs.org Biocatalysis, using enzymes to carry out specific reaction steps, is an emerging area with the potential for highly selective and environmentally benign synthesis. ucc.ienih.govmdpi.com

Atom Economy and Waste Prevention: The Guerbet reaction itself has a good atom economy, as the main byproduct is water. Process optimization aims to minimize the formation of other byproducts, thereby reducing waste.

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Selective Synthetic Routes

The primary route to 2-Ethylhexadecan-1-ol is the Guerbet reaction, a self-condensation of a primary alcohol at elevated temperatures in the presence of a catalyst. wikipedia.org Traditionally, this reaction has been applied to fatty alcohols to produce branched, oily products for use in cosmetics and plasticizers. wikipedia.org The conventional synthesis involves the dimerization of alcohols, which can lead to a mixture of products, thereby complicating purification and reducing yield. wikipedia.org

Future research should focus on the development of highly selective and efficient catalytic systems for the synthesis of this compound. This includes the exploration of:

Homogeneous and Heterogeneous Catalysis: Investigating novel organometallic complexes and solid-supported catalysts could lead to milder reaction conditions, improved selectivity, and easier catalyst recovery. kuleuven.be The use of multifunctional catalysts that possess both dehydrogenation/hydrogenation capabilities and basic sites for the aldol (B89426) condensation step is a promising area. researchgate.net

Biocatalysis: The use of engineered enzymes or whole-cell biocatalysts offers a sustainable alternative to traditional chemical synthesis. Research into identifying or engineering enzymes capable of catalyzing the Guerbet reaction could lead to highly specific production of this compound under environmentally benign conditions. nih.gov

Reaction Engineering: Optimizing reactor design and process parameters, such as temperature, pressure, and catalyst loading, can significantly impact the yield and purity of the final product. Continuous flow reactors, for instance, may offer advantages over batch processes in terms of efficiency and scalability.

Synthetic ApproachPotential AdvantagesResearch Focus
Advanced Catalysis Higher selectivity, milder conditions, catalyst recyclability.Novel organometallic complexes, supported metal catalysts.
Biocatalysis High specificity, sustainable, environmentally friendly.Enzyme discovery and engineering, whole-cell system development.
Process Intensification Increased efficiency, better scalability, reduced waste.Continuous flow reaction systems, optimized process parameters.

Application of Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

Understanding the reaction mechanism and kinetics is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques applied in-situ can provide real-time insights into the reaction progress, the formation of intermediates, and the influence of various parameters.

Future research in this area should involve the application of:

In-situ Infrared (IR) and Raman Spectroscopy: These techniques can monitor the vibrational modes of molecules, allowing for the tracking of functional group transformations during the reaction. chemrxiv.org This can help in elucidating the reaction pathway and identifying rate-limiting steps.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution in-situ NMR can provide detailed structural information about the species present in the reaction mixture, offering a powerful tool for mechanistic studies.

X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD): For heterogeneous catalytic systems, these techniques can provide information on the electronic and geometric structure of the catalyst under reaction conditions, helping to understand catalyst activation, deactivation, and the nature of the active sites. researchgate.net

The data gathered from these in-situ studies will be invaluable for developing more accurate kinetic models and for the rational design of improved catalytic systems. chemrxiv.org

Deeper Elucidation of Biogeochemical Roles and Environmental Impact Assessments

As with many industrially relevant chemicals, a thorough understanding of the environmental fate and biogeochemical role of this compound is essential. While general studies on long-chain alcohols indicate that they are often biodegradable, specific data for branched-chain isomers like this compound are lacking. nih.govnih.gov

Future research should be directed towards:

Biodegradation Pathways: Identifying the microorganisms and enzymatic pathways responsible for the degradation of this compound in various environmental compartments (soil, water, sediment).

Environmental Persistence and Bioaccumulation: Quantifying the half-life of this compound in different environments and assessing its potential for bioaccumulation in organisms. The branched structure may influence its persistence compared to linear analogs.

Ecotoxicology: Evaluating the potential toxicity of this compound to a range of representative aquatic and terrestrial organisms to establish its environmental risk profile.

Research AreaKey QuestionsMethodologies
Biodegradation Which microbes and enzymes degrade the compound? What are the degradation products?Microbial culture studies, enzyme assays, metabolic pathway analysis.
Persistence How long does it remain in soil and water? Does it accumulate in organisms?Half-life studies in various media, bioaccumulation factor (BCF) determination.
Ecotoxicity What are the acute and chronic effects on key environmental species?Standardized toxicity testing with algae, daphnia, fish, and earthworms.

Exploration in Advanced Materials Science for Novel Functional Applications

The unique properties of Guerbet alcohols, such as their liquid state over a wide range of temperatures and their lubricating characteristics, make them attractive for various applications in materials science. researchgate.netscientificspectator.com

Future research into the applications of this compound could focus on its use as:

A Building Block for Polymers and Surfactants: The hydroxyl group of this compound can be functionalized to create a variety of derivatives, such as esters, ethers, and ethoxylates. researchgate.net These derivatives could find use as specialty surfactants, emulsifiers, or as monomers for the synthesis of novel polymers with tailored properties.

A Component in Advanced Lubricants and Plasticizers: The branched structure of this compound can impart desirable properties like low pour points and good thermal stability, making it a candidate for high-performance lubricants and as a bio-based plasticizer for polymers.

A Phase Change Material (PCM): The melting and freezing characteristics of long-chain alcohols can be harnessed for thermal energy storage applications. Research into the phase transition behavior of this compound could reveal its potential as a PCM.

Integration of Multiscale Computational Modeling with Experimental Validation for Predictive Research

Computational modeling offers a powerful tool for accelerating research and development by providing predictive insights into the behavior of molecules and materials.

For this compound, future research should integrate:

Quantum Mechanical (QM) Calculations: To investigate the reaction mechanisms of its synthesis at a fundamental level and to predict spectroscopic properties that can aid in experimental characterization.

Molecular Dynamics (MD) Simulations: To understand the bulk properties of this compound, such as its viscosity, density, and diffusion coefficients, and to model its interactions at interfaces, which is relevant for applications in lubrication and as a surfactant. researchgate.nettohoku.ac.jp

Quantitative Structure-Property Relationship (QSPR) Modeling: To develop predictive models for the physical and chemical properties of this compound and its derivatives based on their molecular structure.

By combining computational predictions with targeted experimental validation, a deeper understanding of this compound can be achieved more efficiently, guiding the design of new synthetic routes and applications.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 2-ethylhexadecan-1-OL to achieve high purity and yield?

  • Methodological Answer : Utilize a stepwise approach:
    • Catalyst Selection : Test palladium-, nickel-, or copper-based catalysts for hydroalkylation or reduction steps, monitoring regioselectivity and side reactions via GC-MS .
    • Solvent Optimization : Compare polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., hexane) to minimize byproducts. Track reaction kinetics using NMR (e.g., monitoring alcohol proton shifts at δ 1.5–2.0 ppm) .
    • Temperature Gradients : Perform reactions at 60°C, 80°C, and 100°C to identify ideal conditions for minimizing thermal decomposition (evidenced by GC retention time shifts).
    • Post-Synthesis Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures. Validate purity via HPLC (retention time consistency) and elemental analysis (C, H, O % error < 0.3%) .

Q. How can researchers reliably distinguish this compound from structurally similar alcohols (e.g., 2-octyldodecan-1-ol) using spectroscopic methods?

  • Methodological Answer :
    • FTIR Analysis : Focus on O-H stretching (broad peak ~3200–3600 cm⁻¹) and C-O stretching (~1050–1150 cm⁻¹). Compare with reference spectra for branching effects on peak splitting .
    • ¹³C NMR : Identify the ethyl branching at C2 (δ 25–30 ppm) and the primary alcohol carbon (C1, δ 60–65 ppm). Use DEPT-135 to confirm CH₂ and CH₃ groups adjacent to the ethyl branch .
    • High-Resolution MS : Look for molecular ion [M+H]⁺ at m/z 410.77 (C₂₈H₅₈O) and fragmentation patterns (e.g., loss of H₂O at m/z 392.75) .

Q. What are the critical parameters for assessing the purity of this compound in solvent-based applications?

  • Methodological Answer :
    • Melting Point Analysis : Pure samples exhibit a sharp melting range (e.g., 45–47°C). Broadening (>2°C) indicates impurities .
    • Karl Fischer Titration : Quantify water content (<0.1% w/w) to ensure compatibility with moisture-sensitive reactions .
    • DSC/TGA : Monitor thermal stability; decomposition onset temperatures <150°C suggest residual solvents or unstable intermediates .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the solvent interactions and aggregation behavior of this compound in non-aqueous systems?

  • Methodological Answer :
    • Solvent Interaction Parameters : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility with solvents like toluene or DMSO .
    • Molecular Dynamics (MD) : Simulate self-assembly in hexane using force fields (e.g., OPLS-AA) to model micelle formation thresholds (>0.1 mM) .
    • DFT Studies : Optimize geometry at the B3LYP/6-31G* level to quantify hydrogen-bonding strengths (ΔG ~5–10 kJ/mol) between hydroxyl groups and ester co-solvents .

Q. What experimental and theoretical approaches resolve contradictions in reported solubility data for this compound across different solvent classes?

  • Methodological Answer :
    • Phase Diagram Construction : Systematically measure solubility in binary solvent mixtures (e.g., ethanol/water) at 25°C and 40°C. Use the van’t Hoff equation to calculate ΔH and ΔS of dissolution .
    • Flory-Huggins Theory : Model polymer-solvent interactions (χ parameter) to explain deviations in polar solvents (e.g., χ > 0.5 indicates poor solubility) .
    • Controlled Humidity Studies : Correlate hygroscopicity (via dynamic vapor sorption) with solubility discrepancies in protic vs. aprotic media .

Q. How can researchers design catalytic systems to functionalize this compound while preserving its branched alkyl structure?

  • Methodological Answer :
    • Protecting Group Strategies : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during oxidation or alkylation .
    • Metal-Ligand Complexes : Screen Pd(OAc)₂ with bidentate ligands (e.g., dppe) for cross-coupling reactions. Monitor steric effects via Hammett plots .
    • Enzymatic Catalysis : Test lipases (e.g., Candida antarctica) for esterification selectivity (>90% conversion at 50°C, pH 7) .

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data (e.g., antimicrobial efficacy) of this compound derivatives?

  • Methodological Answer :
    • Multivariate Analysis (PCA) : Identify confounding variables (e.g., solvent polarity, bacterial strain variability) contributing to data scatter .
    • Dose-Response Modeling : Fit IC₅₀ values using nonlinear regression (e.g., Hill equation) to compare potency across derivatives .
    • Error Propagation Analysis : Quantify uncertainties in MIC assays due to dilution errors (±5% CV) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.